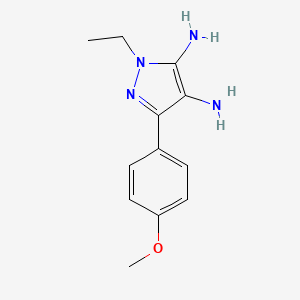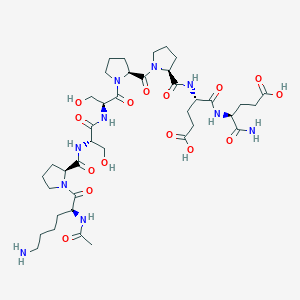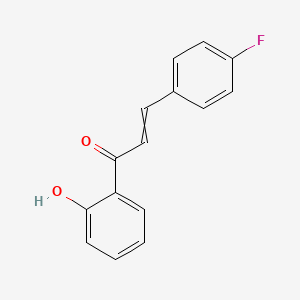
1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 1, a methoxyphenyl group at position 3, and amino groups at positions 4 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and proceeds under mild conditions, resulting in high yields of the desired product . Another approach involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green catalysts, such as vitamin B1, can be advantageous for industrial applications due to their favorable catalytic activity and reusability .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino groups at positions 4 and 5 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe for metal ion detection.
Medicine: Investigated for its potential as an antidepressant, antihypertensive, and anti-inflammatory agent.
Industry: Used as a fluorescent whitening agent in the textile industry.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4,5-diamine, 1-ethyl-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its potential antidepressant activity may involve the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: Similar in structure but lacks the methoxyphenyl group.
1-(4-Methoxyphenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: Contains a carboxylic acid ester group instead of amino groups.
Propriétés
Numéro CAS |
184173-00-0 |
|---|---|
Formule moléculaire |
C12H16N4O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2-ethyl-5-(4-methoxyphenyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C12H16N4O/c1-3-16-12(14)10(13)11(15-16)8-4-6-9(17-2)7-5-8/h4-7H,3,13-14H2,1-2H3 |
Clé InChI |
LRFYRWUMJLXTJH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C2=CC=C(C=C2)OC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

